molecular formula C20H23N3O5S B10980447 Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10980447
M. Wt: 417.5 g/mol
InChI Key: GPCFTKPBBDJFKK-UHFFFAOYSA-N
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Description

Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methyl group and an ester moiety at position 3. The molecule is further functionalized with a pyrrolidin-3-yl carbonylamino group at position 2, which is linked to a 4-hydroxyphenethyl chain.

The compound’s synthesis likely involves multi-step reactions, including cyclization to form the thiazole ring and coupling strategies to introduce the pyrrolidinone-aryl moiety. Structural validation via X-ray crystallography (using programs like SHELXL ) would confirm its stereochemistry and intermolecular interactions, critical for understanding its pharmacological profile.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-[[1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H23N3O5S/c1-3-28-19(27)17-12(2)21-20(29-17)22-18(26)14-10-16(25)23(11-14)9-8-13-4-6-15(24)7-5-13/h4-7,14,24H,3,8-11H2,1-2H3,(H,21,22,26)

InChI Key

GPCFTKPBBDJFKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Method 1: Thiourea Condensation

Reagents/Conditions :

  • Ethanol (solvent)

  • Thiourea (nucleophile)

  • Sodium carbonate (base)

  • Ethyl 2-chloroacetoacetate (electrophile)

Procedure :

  • Step 1 : Dissolve thiourea and sodium carbonate in ethanol.

  • Step 2 : Add ethyl 2-chloroacetoacetate dropwise under heating (40–55°C).

  • Step 3 : Maintain at 60–70°C for 5–5.5 hours.

  • Step 4 : Distill solvent, filter, and adjust pH to 9–10 with NaOH.

  • Step 5 : Recrystallize to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (Yield >98%, mp 172–173°C).

ParameterValue/Description
SolventEthanol (10–35% concentration)
Temperature40–55°C (heating), 60–70°C (holding)
Reaction Time5–5.5 hours
Yield>98%

Mechanism :
Nucleophilic substitution of the chlorine in ethyl 2-chloroacetoacetate by thiourea, followed by cyclization to form the thiazole ring.

Pyrrolidinone Substituent Synthesis

The 1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl group is synthesized via esterification and cyclization.

Method 2: Esterification and Cyclization

Reagents/Conditions :

  • Methanol (solvent)

  • Sulfuric acid (catalyst)

  • 2-(4-hydroxyphenyl)ethylamine (amine precursor)

  • Itaconic acid (carboxylic acid precursor)

Procedure :

  • Step 1 : React 2-(4-hydroxyphenyl)ethylamine with itaconic acid in methanol under acidic conditions.

  • Step 2 : Esterify to form a dipeptide ester.

  • Step 3 : Cyclize via dehydration to form the 5-oxopyrrolidine ring.

ParameterValue/Description
SolventMethanol
CatalystSulfuric acid
CyclizationDehydration at elevated temperatures

Mechanism :
Esterification of the carboxylic acid with the amine, followed by intramolecular cyclization to form the lactam structure.

Coupling Reaction

The thiazole and pyrrolidinone moieties are linked via an amide bond.

Method 3: Acid Chloride Coupling

Reagents/Conditions :

  • Thionyl chloride (activating agent)

  • Pyrrolidinone carboxylic acid (acid precursor)

  • Triethylamine (base)

Procedure :

  • Step 1 : Convert pyrrolidinone carboxylic acid to acid chloride using thionyl chloride.

  • Step 2 : React with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in dichloromethane.

  • Step 3 : Add triethylamine to absorb HCl, yielding the amide-linked product.

ParameterValue/Description
SolventDichloromethane
BaseTriethylamine
Yield~85% (estimated from analogs)

Mechanism :
Nucleophilic attack of the thiazole’s amine on the activated pyrrolidinone acid chloride, forming a stable amide bond.

Alternative Routes

One-Pot Synthesis

Inspired by thiazole-pyrrolidine hybrids, a multi-component reaction could involve:

  • Step 1 : Condensation of thiourea with α-bromoacetophenone.

  • Step 2 : Cyclization with pyrrolidinone precursors.

ParameterValue/Description
ReagentsThiourea, α-bromoacetophenone, pyrrolidinone ester
ConditionsReflux in ethanol
YieldModerate (requires optimization)

Key Challenges and Solutions

ChallengeSolution
Low solubility of intermediatesUse polar aprotic solvents (e.g., DMF)
Side reactions during couplingAnhydrous conditions, low-temperature reactions
Stereoselectivity in pyrrolidinoneEnzymatic resolution or chiral catalysts

Comparative Analysis of Methods

MethodAdvantagesLimitations
Thiourea Condensation High yield, scalableRequires strict pH control
Esterification/Cyclization Direct synthesis of pyrrolidinoneAcid-sensitive intermediates
One-Pot Synthesis Reduced steps, cost-effectiveLower yields, complex purification

Critical Data Tables

Table 1: Optimal Conditions for Thiazole Synthesis

ParameterValue/Description
SolventEthanol (20–25% concentration)
Sodium Carbonate1.5g (optimal ratio)
Temperature64–66°C (holding phase)

Table 2: Pyrrolidinone Synthesis Parameters

ParameterValue/Description
CatalystSulfuric acid (0.1–0.5 mol%)
Reaction Time8–10 hours
Purity>95% (HPLC)

Chemical Reactions Analysis

Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The carbonyl groups in the pyrrolidinone and thiazole rings can be reduced to their corresponding alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2 and 4 positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the target proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of ethyl thiazole carboxylates, which are explored for diverse biological activities. Below is a comparative analysis with structurally related analogs:

Compound Substituents/Modifications Key Features Reported Activity Synthesis Method Reference
Target compound 4-methyl-thiazole, 4-hydroxyphenethyl-pyrrolidinone Hydroxyl group enhances solubility; pyrrolidinone may improve binding affinity Not explicitly reported (structural analogs suggest kinase or protease inhibition) Multi-step, likely involving cyclization and coupling
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () Pyrazol-3-yl substituent, 4-chloro/fluoro-phenyl groups Increased hydrophobicity; halogen atoms may enhance metabolic stability Anticancer or anti-inflammatory (common for halogenated thiazoles) Cyclocondensation using thiourea and haloketones
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate () Pyrano[3,2-c]chromene fused ring Extended π-system for DNA intercalation or fluorescence properties Antimicrobial or fluorescent probes One-pot multicomponent reaction
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate () Trifluoromethyl group, 2-methylanilino substituent CF₃ group improves lipophilicity and bioavailability Likely enzyme inhibition (e.g., COX-2) Nucleophilic substitution and cyclization

Crystallographic and Spectral Data

  • IR and NMR spectra of similar compounds () show characteristic absorptions for C=O (1650–1750 cm⁻¹) and NH (3100–3450 cm⁻¹), consistent with the target’s ester and amide groups . X-ray data (e.g., ) confirm planar thiazole rings and hydrogen-bonding networks critical for crystal packing .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via multi-step protocols involving:

  • Pyrrolidinone ring formation : Cyclization of precursors like 4-hydroxyphenethylamine derivatives with carbonyl reagents to generate the 5-oxopyrrolidin-3-yl core.
  • Amide coupling : Reaction of the pyrrolidinone intermediate with a thiazole-5-carboxylate derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.
  • Esterification : Final ethyl ester formation via acid-catalyzed esterification or transesterification . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amide coupling.

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological validation includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., 4-methyl thiazole, ethyl ester, and 4-hydroxyphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+^+) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What biological targets are associated with this compound?

The compound’s thiazole-pyrrolidinone hybrid structure suggests potential interactions with:

  • Enzymatic targets : Kinases or proteases due to hydrogen-bonding motifs from the amide and hydroxyl groups.
  • Receptor-binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to evaluate binding affinity to receptors like GPCRs or nuclear hormone receptors .

Q. What structural analogs of this compound have been studied?

Analogous compounds include:

  • Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate : Substitutes pyrrolidinone with pyrazole, altering polarity and hydrogen-bonding capacity .
  • Ethyl 2-[(indole-carbonyl)amino]-4-methylthiazole-5-carboxylate : Replaces 4-hydroxyphenyl with indole, enhancing π-π stacking interactions . These analogs are used in structure-activity relationship (SAR) studies to identify pharmacophoric elements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amide coupling step?

Methodological adjustments include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility and reduce side reactions.
  • Catalyst screening : Use of DMAP or HOAt to accelerate coupling efficiency .
  • Temperature control : Maintaining 0–5°C during coupling to minimize racemization or decomposition .

Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?

Contradictions (e.g., unexpected 13^13C NMR shifts) are addressed by:

  • Comparative analysis : Benchmarking against databases of validated thiazole-pyrrolidinone derivatives .
  • Computational validation : DFT-based NMR prediction tools (e.g., Gaussian or ACD/Labs) to simulate spectra and identify discrepancies .

Q. What computational strategies are used to model this compound’s binding modes?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinases).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can SAR studies be designed to evaluate the role of the 4-hydroxyphenyl group?

SAR strategies involve:

  • Functional group substitution : Synthesizing analogs with electron-withdrawing (e.g., nitro) or -donating (e.g., methoxy) groups at the phenyl position.
  • Bioactivity assays : Testing analogs against enzymatic or cellular targets to correlate substituent effects with potency .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

Stability studies employ:

  • pH-dependent degradation assays : Incubating the compound in buffers (pH 1–9) and monitoring degradation via HPLC .
  • Plasma stability tests : Exposure to human or animal plasma to evaluate esterase-mediated hydrolysis of the ethyl ester group .

Q. How can synergistic effects with other therapeutic agents be investigated?

Methodologies include:

  • Combination index (CI) analysis : Using Chou-Talalay assays to quantify synergy in cell-based models.
  • Proteomic profiling : LC-MS/MS to identify pathways modulated by the compound in combination with other drugs .

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